2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C27H29N3O6S and its molecular weight is 523.6. The purity is usually 95%.
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Scientific Research Applications
Serine Protease Inactivation : Research by Neumann and Gütschow (1994) investigated a series of compounds including analogous 1H-benz[de]isoquinoline-1,3(2H)-diones for their potential to inactivate serine proteases. It was found that these compounds act as potent inactivators of chymotrypsin and related serine proteinases, acting as true suicide substrates for these enzymes (Neumann & Gütschow, 1994).
Oxidation Reactions : In a study by Kim et al. (2001), fused 1,4-dimethoxybenzenes, closely related to the compound , were oxidized to benzoquinones. This research highlights the potential of such compounds in fine-tuned oxidation reactions (Kim, Choi, Lee, & Chi, 2001).
Synthesis and Antioxidant Evaluation : Gouda (2012) conducted research on the synthesis of new pyrazolopyridine derivatives, demonstrating the versatility of compounds similar to 2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in creating various biologically active molecules (Gouda, 2012).
Ene-type Reactions : Bottomley, Boyd, and Monteil (1980) explored ene-type reactions, which involve compounds similar to the one . Their study adds to the understanding of how these compounds can participate in complex chemical reactions (Bottomley, Boyd, & Monteil, 1980).
ABCB1 Inhibitors : Research by Colabufo et al. (2008) on 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors, which are structurally related to the compound of interest, demonstrates their potential in inhibiting ABCB1 activity, important for understanding drug-drug interactions and resistance (Colabufo, Berardi, Perrone, Rapposelli, Digiacomo, Vanni, & Balsamo, 2008).
Antimicrobial Activity : Ghorab, Soliman, Alsaid, and Askar (2017) synthesized derivatives of similar compounds and evaluated their antimicrobial activity, indicating the potential application of such compounds in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Properties
IUPAC Name |
2-[2-[4,5-dimethoxy-2-(4-methylpiperazin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6S/c1-28-12-14-29(15-13-28)37(33,34)24-17-23(36-3)22(35-2)16-19(24)10-11-30-26(31)20-8-4-6-18-7-5-9-21(25(18)20)27(30)32/h4-9,16-17H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCHVQUUVZENCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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